molecular formula C39H43N5O8 B15167532 D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-07-9

D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B15167532
CAS No.: 644997-07-9
M. Wt: 709.8 g/mol
InChI Key: GSMVYKULXPTGKU-KHJXSPNTSA-N
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Description

D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: is a synthetic peptide composed of five amino acids: D-tyrosine, D-alanine, D-tyrosine, D-phenylalanine, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is coupled to the growing chain, followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized for scale, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds, if any.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its unique structure and bioactivity.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
  • D-Phenylalanine
  • Loloatin C

Uniqueness

D-Tyrosyl-D-alanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple aromatic residues, which can influence its binding properties and bioactivity. Compared to similar compounds, it may exhibit distinct interactions with molecular targets, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

644997-07-9

Molecular Formula

C39H43N5O8

Molecular Weight

709.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O8/c1-24(41-36(48)31(40)20-27-12-16-29(45)17-13-27)35(47)42-32(22-28-14-18-30(46)19-15-28)37(49)43-33(21-25-8-4-2-5-9-25)38(50)44-34(39(51)52)23-26-10-6-3-7-11-26/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,48)(H,42,47)(H,43,49)(H,44,50)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1

InChI Key

GSMVYKULXPTGKU-KHJXSPNTSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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